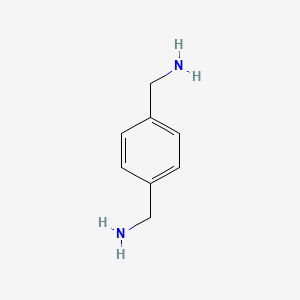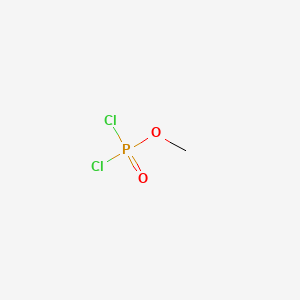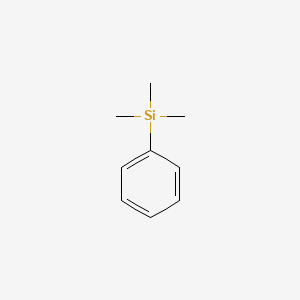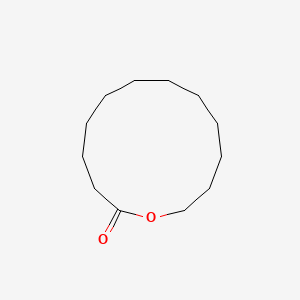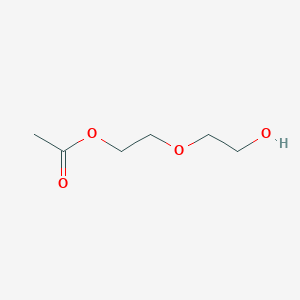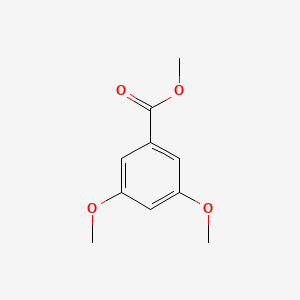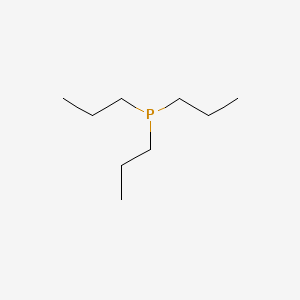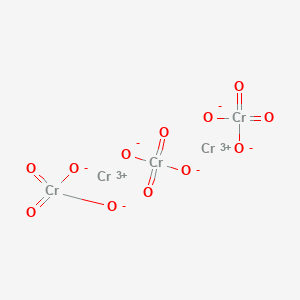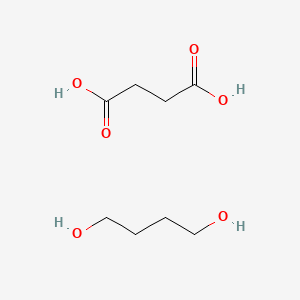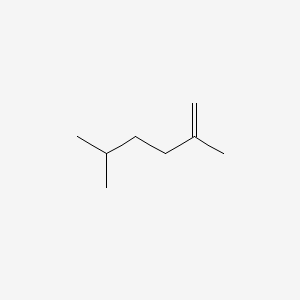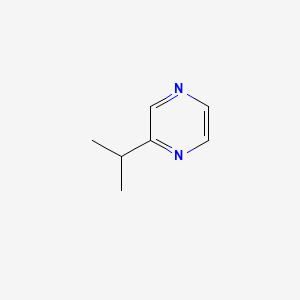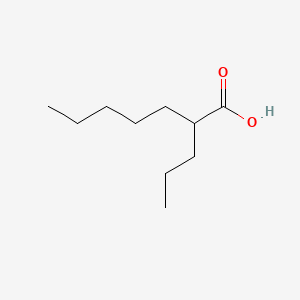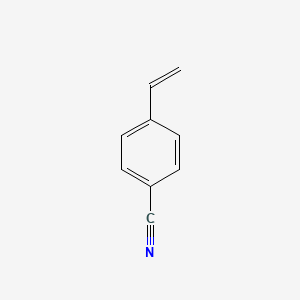
4-Cyanostyrene
概要
説明
4-Cyanostyrene is an aromatic hydrocarbon compound that belongs to the class of aromatic compounds called styrenes . It is a colorless solid that readily dissolves in most organic solvents . It serves as a vital monomer in the synthesis of polystyrene polymers .
Synthesis Analysis
4-Cyanostyrene is used as an intermediate in organic synthesis . It is used in the preparation of poly(4-cyanostyrene) polymer, which is a macromolecular device having nanoscale order and finds a wide range of potential applications . A new approach to the synthesis of well-defined homopolymers of 4-cyanostyrene (4CNS) via anionic polymerization using high vacuum techniques is described .Molecular Structure Analysis
The molecular structure of 4-Cyanostyrene is C9H7N . It is a part of the class of aromatic compounds called styrenes .Chemical Reactions Analysis
4-Cyanostyrene is a versatile compound that has demonstrated its worth as an active material in the fabrication of electronic devices . It is also used as a reagent in the synthesis of various organic compounds . It is hypothesized to function as a nucleophile, suggesting its capacity to react with electron-rich species like carbonyl compounds and aromatic rings .科学的研究の応用
1. Antibacterial Activity and Biofilm Breakage
- Application Summary: Poly(4-cyanostyrene)@silver@polylysine nanocomposites have been used to combat bacterial biofilms, which are a significant challenge due to their resistance to drugs . The nanocomposites can capture biofilms rapidly and exhibit excellent antibacterial efficacy .
- Methods of Application: The nanocomposites are created by decorating silver nanoparticles on polylysine, which is then combined with poly(4-cyanostyrene) . The nanocomposites can then be applied to biofilms, where they exhibit antibacterial effects through charge effects and silver ion release .
- Results/Outcomes: The nanocomposites achieved nearly 100% antibacterial rates against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . The poly(4-cyanostyrene) component, which has silent Raman imaging capacity, was able to illustrate the relationship between antibacterial efficiency and biofilm breakage .
2. Sensing and Killing of Bacteria
- Application Summary: Poly(4-cyanostyrene) nanoparticles integrated with silver ions have been used as a bio-sensing system for bacteria sensing and fast killing .
- Methods of Application: A direct photoreduction method is used to synthesize the Surface-Enhanced Raman Scattering (SERS) tag by integrating poly(4-cyanostyrene) nanoparticles and silver ions . Under a focused laser spot, silver ions on the surface of the poly(4-cyanostyrene) nanoparticles could be photoreduced into silver nanoparticles, thereby causing the Raman signal amplification of poly(4-cyanostyrene) nanoparticles .
- Results/Outcomes: The sensing strategy can detect at least ∼100 cells of E. coli, ∼10 cells of S. aureus and ∼10 cells of their mixture in less than 40 minutes . The detection accuracy for actual samples can also reach over 80% and the bacteria were entirely killed by silver ions after the detection .
3. Living Anionic Polymerization
- Application Summary: 4-Cyanostyrene has been used in the living anionic polymerization process to create well-defined linear polymers .
- Methods of Application: The polymerization process involves the use of 4-Cyanostyrene to create polymers with molecular weights up to 98,500 g/mol in less than 30 minutes . This method can be applied to the synthesis of 4-Cyanostyrene-based homopolymers and copolymers of various molecular architectures .
- Results/Outcomes: The result of this process is the creation of well-defined linear polymers that have potential applications in various fields, including materials science and engineering .
4. Surface-Enhanced Raman Scattering (SERS) Tags
- Application Summary: 4-Cyanostyrene nanoparticles integrated with silver ions have been used to create Surface-Enhanced Raman Scattering (SERS) tags . These tags are used for the undifferentiated detection and fast killing of bacterial pathogens, which is critical for alleviating bacterial infections .
- Methods of Application: A direct photoreduction method is used to synthesize the SERS tags by integrating 4-Cyanostyrene nanoparticles and silver ions . Under a focused laser spot, silver ions on the surface of the 4-Cyanostyrene nanoparticles could be photoreduced into silver nanoparticles, thereby causing the Raman signal amplification of 4-Cyanostyrene nanoparticles up to 40 times .
- Results/Outcomes: The sensing strategy can detect at least ∼100 cells of E. coli, ∼10 cells of S. aureus and ∼10 cells of their mixture in less than 40 minutes . The detection accuracy for actual samples can also reach over 80% and the bacteria were entirely killed by silver ions after the detection .
Safety And Hazards
4-Cyanostyrene is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept container tightly closed .
将来の方向性
4-Cyanostyrene has shown potential in antibacterial applications . A new type of nanocomposites (denoted as poly(4-cyanostyrene)@silver@polylysine) is proposed, in which polylysine (PLL) could rapidly capture the biofilms and exhibit excellent antibacterial efficacy together with decorated silver (Ag) nanoparticles (NPs) through the charge effect and Ag+ release . This novel method is anticipated to perform as a simple yet effective tool for fast and sensitive bacteria counting and killing .
特性
IUPAC Name |
4-ethenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTUCKQYWGHZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-57-0 | |
| Record name | Benzonitrile, 4-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60187922 | |
| Record name | Benzonitrile, 4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanostyrene | |
CAS RN |
3435-51-6 | |
| Record name | 4-Ethenylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003435516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



